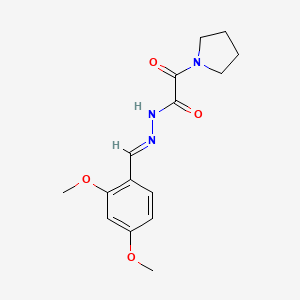

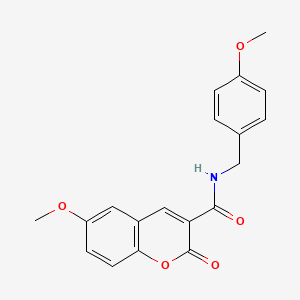

N-(4-chlorophenyl)-1-(mesitylsulfonyl)-5-oxoprolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-chlorophenyl)-1-(mesitylsulfonyl)-5-oxoprolinamide often involves complex chemical reactions. For instance, the synthesis of (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, a compound with a somewhat similar structure, was achieved from p-chloroaniline to N-(4-chlorophenyl)-2-diazo-3-oxo-butyramide with 3-chlorobenzaldehyde (Dong Heng-shan et al., 2005). Such synthetic pathways often involve multiple steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attacks, indicating the complexity and versatility of synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of compounds like N-(4-chlorophenyl)-1-(mesitylsulfonyl)-5-oxoprolinamide is typically characterized using techniques such as X-ray crystallography. The structure is crucial for understanding the compound's reactivity and interaction with other molecules. For example, the molecular structure of (4E)-N-(4-chlorophenyl)-5-substituted-2-diazo-3-oxopent-4-enoic Acid Amides was elucidated using NMR, MS, IR, and X-ray crystallographic techniques, revealing detailed information about bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule (Heng-Shan Dong et al., 2005).

Applications De Recherche Scientifique

Antimycobacterial Activity

- 1,5-Diphenylpyrrole Derivatives as Antimycobacterial Agents: This study discusses the synthesis and biological evaluation of new derivatives, including N-(4-chlorophenyl)-1-(mesitylsulfonyl)-5-oxoprolinamide, for activity against Mycobacterium tuberculosis and atypical mycobacteria. The derivatives showed promising activity, indicating potential use in treating tuberculosis (Biava et al., 2008).

Insecticidal Action

- Insecticidal Action and Mitochondrial Uncoupling Activity of Halogenated Pyrroles: This research explores the mode of action of halogenated pyrroles, including N-(4-chlorophenyl)-1-(mesitylsulfonyl)-5-oxoprolinamide, as insecticides. The study demonstrates that these compounds can increase respiratory activity in insects and have potential as insecticides/acaricides (Black et al., 1994).

Environmental Applications

- Degradation of Chlorophenol for Wastewater Treatment: Research focusing on the degradation of 4-chlorophenol, a component structurally similar to N-(4-chlorophenyl)-1-(mesitylsulfonyl)-5-oxoprolinamide, shows the potential application of such compounds in treating contaminated wastewater (Hadi et al., 2020).

Anticancer Activity

- Synthesis and Antiproliferative Activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides: This study indicates the synthesis of novel derivatives, including N-(4-chlorophenyl)-1-(mesitylsulfonyl)-5-oxoprolinamide, and their evaluation for antiproliferative activity against various cancer cell lines. These derivatives show potential as lead compounds for anticancer drug development (Motavallizadeh et al., 2014).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-5-oxo-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4S/c1-12-10-13(2)19(14(3)11-12)28(26,27)23-17(8-9-18(23)24)20(25)22-16-6-4-15(21)5-7-16/h4-7,10-11,17H,8-9H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEJXJCKFHKIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)

![3-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5521660.png)

![ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5521669.png)